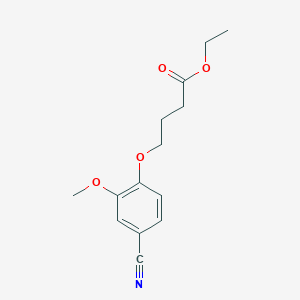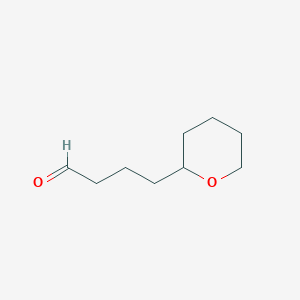
5,6-Diaminopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diaminopyrimidine-4-carboxamide is a heterocyclic organic compound that belongs to the class of diaminopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminopyrimidine-4-carboxamide typically involves the reaction of 2,4-diaminopyrimidine with a suitable carboxylating agent. One common method includes the use of carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
5,6-Diaminopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Diaminopyrimidine-4-carboxamide involves the inhibition of HPK1, a serine/threonine kinase that negatively regulates T cell receptor signaling. By inhibiting HPK1, the compound enhances T cell activation and cytokine production, leading to improved immune response against cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many antibacterial and anticancer agents.
5-Aminoimidazole-4-carboxamide: An intermediate in purine biosynthesis with potential therapeutic applications.
Uniqueness
5,6-Diaminopyrimidine-4-carboxamide is unique due to its specific inhibition of HPK1, which makes it a promising candidate for cancer immunotherapy. Its ability to modulate immune responses sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5,6-diaminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-2-3(5(8)11)9-1-10-4(2)7/h1H,6H2,(H2,8,11)(H2,7,9,10) |
InChI Key |
AOVJXSNODSKXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


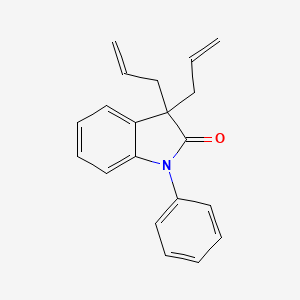
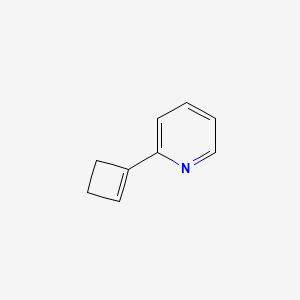
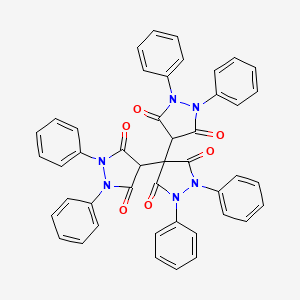
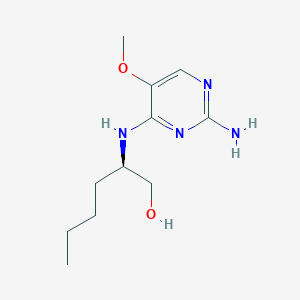
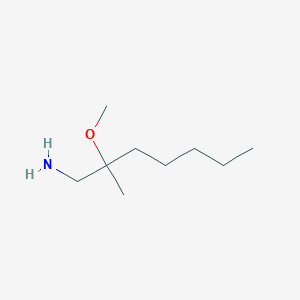
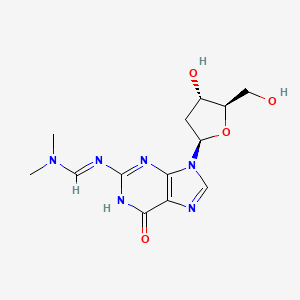
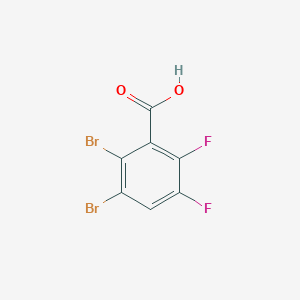
![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
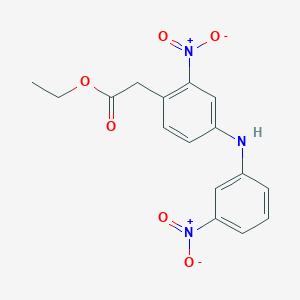
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
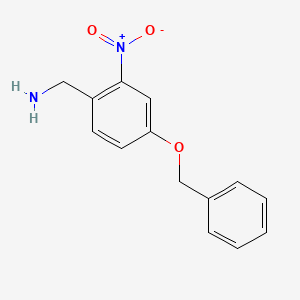
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
